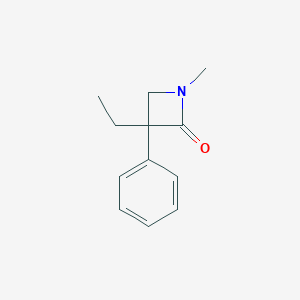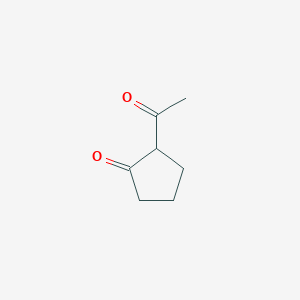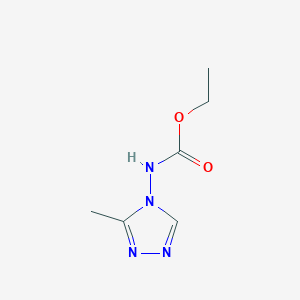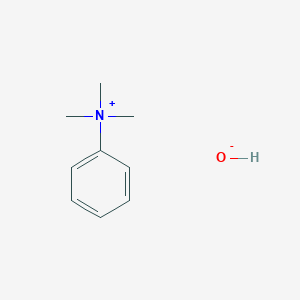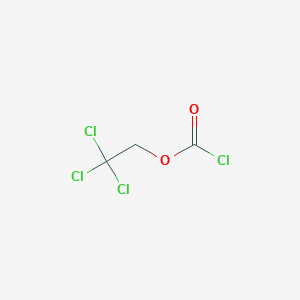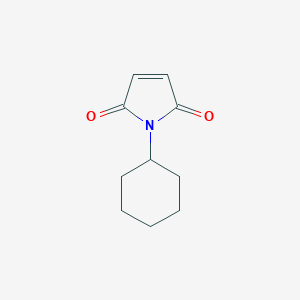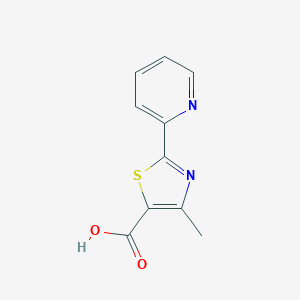
2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
Vue d'ensemble
Description
The compound of interest, "2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid," is a derivative of thiazole and pyridine with a carboxylic acid functional group. It is related to various compounds that have been synthesized and studied for their chemical and biological properties. Although the exact compound is not directly mentioned in the provided papers, similar structures have been investigated, such as 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid derivatives and 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid derivatives starts from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids . Similarly, the synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives involves a reaction with substituted halo anilines using thionyl chloride and hydroxy benzotriazole in the presence of triethylamine in Dichloromethane .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray diffraction methods. For example, the structure of 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate was determined by X-ray diffraction, revealing a monoclinic crystal system . Similarly, the molecular and supramolecular structures of a ligand and its complex with HgCl2 were studied by X-ray diffractometry .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be complex and diverse. For instance, 5-amino-1,2,3-triazole-4-carboxylic acid is a versatile molecule for the preparation of biologically active compounds based on the triazole scaffold, but its chemistry may be influenced by the possibility of undergoing the Dimroth rearrangement . The synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid also involve further transformations, such as introducing highly basic aliphatic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include optical and electronic characteristics. For example, the dispersion of linear and nonlinear optical susceptibilities and the hyperpolarizability of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole were investigated using theoretical methods, revealing a direct energy gap and negative birefringence . The thermal stability and photoluminescence properties of coordination polymers based on a pyridyl-triazole ligand were also studied .
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Pyridine-2-boronic Acid
- Application Summary: Pyridine-2-boronic acid is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester .
- Methods of Application: The dimethyl ester of pyridine-2-boronic acid reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
- Results or Outcomes: The reaction results in the formation of the 2-pyridyl derivative of quinoline .
MIDA Boronates
- Application Summary: MIDA boronates are used in the Suzuki-Miyaura cross-coupling reaction of boronic acids, which is a crucial reaction in organic chemistry with applications in polymer science as well as in the fine chemicals and pharmaceutical industries .
- Results or Outcomes: The use of MIDA as a protecting group allows for the possibility of performing sequential Suzuki-Miyaura reactions under mild conditions .
Miyaura Borylation
- Application Summary: Miyaura borylation is a method that yields bis-metalated lynchpin-type reagents .
- Methods of Application: The reagents were further elaborated in polyene natural product syntheses of β-parinaric acid .
- Results or Outcomes: The stable polyene building block was used in the synthesis of the polyene chain of amphotericin B .
Kinetic Analysis
- Application Summary: Kinetic analysis of a competition conducted between different boron reagents for limiting conditions demonstrated experimentally that the boronic acid was the most reactive species .
- Methods of Application: The competition was conducted between [2 H 4]-11 and [2 H 0]-12 for limiting 13 .
- Results or Outcomes: Even when the proportion of boronic acid [2 H 4]-11 was very small in comparison to [2 H 0]-12, the product contained the labelled ring during the initial stages .
2-Pyridyl MIDA Boronate
- Application Summary: 2-pyridyl MIDA boronate is the first air-stable 2-pyridyl borane that can be isolated in chemically pure form .
- Methods of Application: An inexpensive, environmentally friendly, and scalable method for preparing 2-pyridyl MIDA boronates .
- Results or Outcomes: A preliminary method for cross-coupling 1 a with activated aryl chlorides. This method is ineffective with more challenging deactivated aryl halides .
Safety And Hazards
Safety and hazard information can be found in Material Safety Data Sheets (MSDS) and other safety databases. This can include information on toxicity, flammability, environmental impact, and safe handling procedures.
Orientations Futures
Future directions could involve potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be beneficial.
Propriétés
IUPAC Name |
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHWPOPCNNAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187991 | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
CAS RN |
34418-48-9 | |
| Record name | 4-Methyl-2-(2-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34418-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034418489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)



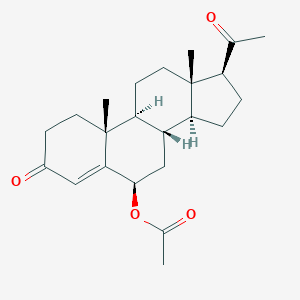
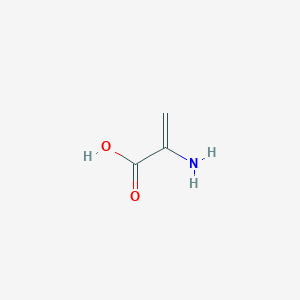

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)
